1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
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Overview
Description
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multi-step organic reactions. The key steps include:
Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under reflux conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a methylsulfanyl moiety.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with dihaloalkanes, followed by cyclization.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various types of chemical reactions, including:
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium methoxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), xylene.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.
Reduced Oxadiazole Derivatives: Formed from the reduction of the oxadiazole ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s heterocyclic structure may impart unique electronic or photophysical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives also feature a pyrimidine core and have shown potential as kinase inhibitors.
Pyrazolo[3,4-d]pyrimidines: These compounds have been explored for their anticancer properties.
Uniqueness
1-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the combination of its cyclopenta[d]pyrimidine core, methylsulfanyl group, and oxadiazole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H26N6OS |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
5-[[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H26N6OS/c1-12(2)16-20-15(25-22-16)11-23-7-9-24(10-8-23)17-13-5-4-6-14(13)19-18(21-17)26-3/h12H,4-11H2,1-3H3 |
InChI Key |
ANQFYIAJFGMAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC4=C3CCC4)SC |
Origin of Product |
United States |
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